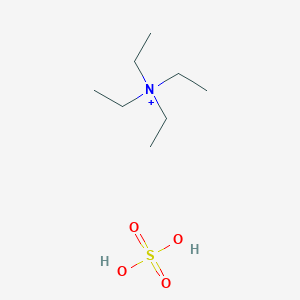![molecular formula C22H17ClN4O3 B12055543 5-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12055543.png)
5-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-((2-CHLOROBENZYL)OXY)PH)-N’-(2-FURYLMETHYLENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a chlorobenzyl group, and a furan moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
The synthesis of 3-(3-((2-CHLOROBENZYL)OXY)PH)-N’-(2-FURYLMETHYLENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the chlorobenzyl group: This step involves the reaction of the pyrazole intermediate with 2-chlorobenzyl chloride under basic conditions.
Attachment of the furan moiety: The final step involves the condensation of the chlorobenzyl-substituted pyrazole with 2-furaldehyde in the presence of a suitable catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
3-(3-((2-CHLOROBENZYL)OXY)PH)-N’-(2-FURYLMETHYLENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(3-((2-CHLOROBENZYL)OXY)PH)-N’-(2-FURYLMETHYLENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(3-((2-CHLOROBENZYL)OXY)PH)-N’-(2-FURYLMETHYLENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways such as the PI3K/Akt or MAPK pathways.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 3-(3-((2-CHLOROBENZYL)OXY)PH)-N’-(2-FURYLMETHYLENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE stands out due to its unique combination of structural features. Similar compounds include:
2-[(2-chlorobenzyl)sulfanyl]-4-(2-furylmethylene)-1,3-thiazol-5(4H)-one: This compound shares the chlorobenzyl and furan moieties but differs in the presence of a thiazole ring instead of a pyrazole ring.
3-(3′-Fluorobenzyloxy)phenylboronic acid: This compound contains a fluorobenzyl group and a boronic acid moiety, making it structurally similar but functionally different.
The uniqueness of 3-(3-((2-CHLOROBENZYL)OXY)PH)-N’-(2-FURYLMETHYLENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C22H17ClN4O3 |
|---|---|
Molekulargewicht |
420.8 g/mol |
IUPAC-Name |
3-[3-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H17ClN4O3/c23-19-9-2-1-5-16(19)14-30-17-7-3-6-15(11-17)20-12-21(26-25-20)22(28)27-24-13-18-8-4-10-29-18/h1-13H,14H2,(H,25,26)(H,27,28)/b24-13+ |
InChI-Schlüssel |
RNQVQGANBNSJCQ-ZMOGYAJESA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CO4)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=CO4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


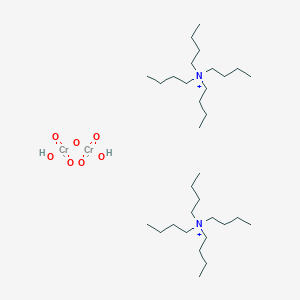


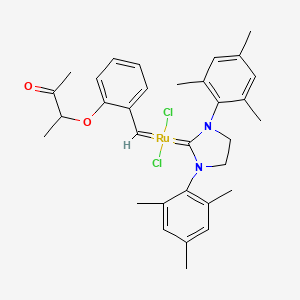

![2-amino-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12055505.png)
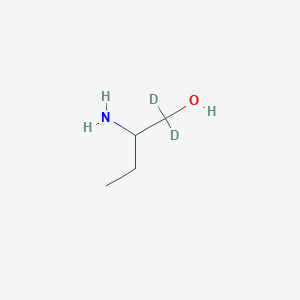

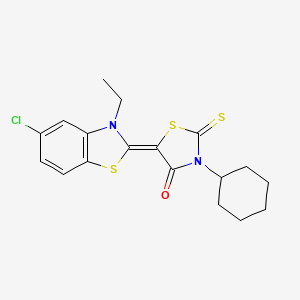


![3-(3,6-Diiodo-9H-carbazol-9-YL)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]propanohydrazide](/img/structure/B12055557.png)
